Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,5-a]pyridine core. The presence of a chloro substituent at the 6-position and a carboxylate ester group at the 3-position further defines its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazo[1,5-a]pyridine core can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of imidazo[1,5-a]pyridine-3-carboxamides or alcohols.
Scientific Research Applications
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 6-Chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chloro substituent and the carboxylate ester group significantly influence its pharmacokinetic properties and interaction with biological targets .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI Key |
NWFVBSOUCNKROH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.